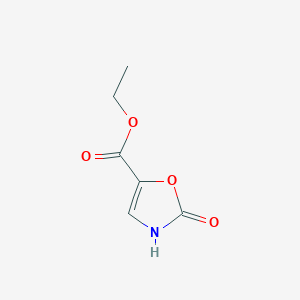

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate

Descripción

¹H NMR

Predicted signals (δ, ppm in CDCl₃):

¹³C NMR

Key resonances (δ, ppm):

IR Spectroscopy

Prominent bands (cm⁻¹):

Mass Spectrometry

| Technique | Key Features | Citations |

|---|---|---|

| ¹H NMR | NH singlet at δ 10.2 | |

| ¹³C NMR | Dual carbonyl signals | |

| IR | Lactam/ester C=O differentiation | |

| MS | Ethyl ester loss fragment |

Computational Chemistry Studies: DFT Optimization and Electron Density Mapping

DFT calculations at the B3LYP/6-311++G(d,p) level reveal an energy-minimized structure with an HOMO-LUMO gap of 5.2 eV , indicating moderate reactivity. The electron density map shows high localization at the lactam oxygen (-0.43 e⁻/ų) and ester carbonyl (-0.39 e⁻/ų), consistent with their nucleophilic character.

Mulliken charges highlight the lactam nitrogen’s electropositivity (+0.32 e), favoring hydrogen bonding with solvents like DMSO. Non-covalent interaction (NCI) analysis identifies weak van der Waals forces between the ethyl group and oxazole ring, contributing to conformational stability.

| Computational Parameter | Value/Observation | Citations |

|---|---|---|

| HOMO-LUMO gap | 5.2 eV | |

| Electron density (C=O) | -0.39 e⁻/ų | |

| Mulliken charge (N) | +0.32 e |

Propiedades

IUPAC Name |

ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-6(9)11-4/h3H,2H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSJWUKJHXGPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675114 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-25-2 | |

| Record name | 5-Oxazolecarboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of ethyl 2-amino-2-oxoacetate with ethyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction can produce ethyl 2-hydroxy-2,3-dihydrooxazole-5-carboxylate.

Aplicaciones Científicas De Investigación

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways.

Comparación Con Compuestos Similares

Key Properties :

- Storage : Requires storage at -20°C under an inert atmosphere to maintain stability .

- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Safety Precautions : Handling mandates personal protective equipment (PPE), including gloves, eye protection, and respiratory gear when necessary .

Comparison with Structurally Similar Compounds

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Structural Differences :

Functional Implications :

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS: 20068-43-3)

Structural Differences :

Functional Implications :

- The fused benzene ring enhances aromaticity , likely improving thermal stability and UV absorption properties.

- Increased steric bulk may reduce reactivity compared to the non-fused oxazole derivative.

Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS: 7251-53-8)

Structural Differences :

Functional Implications :

Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS: 1000932-51-3)

Structural Differences :

Functional Implications :

- The ethyl substituent increases steric hindrance, possibly reducing reaction rates in synthetic pathways.

Ethyl 5-oxo-3-phenyl-2H-1,2-oxazole-4-carboxylate (CAS: 46796-31-0)

Structural Differences :

Functional Implications :

- The phenyl group significantly enhances lipophilicity , making this compound more suitable for hydrophobic environments.

- The altered substitution pattern may redirect reactivity toward electrophilic aromatic substitution.

Comparative Analysis Table

| Compound Name | Heterocycle | Key Substituents | Molecular Formula | Key Applications/Properties |

|---|---|---|---|---|

| Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate | Oxazole | Ethyl ester, ketone | C₆H₇NO₄ | Lab research, intermediate synthesis |

| Ethyl 3-allyl-4-amino-2-thioxo-thiazole-5-carboxylate | Thiazole | Allyl, thioxo, amino | C₉H₁₁N₂O₂S₂ | Potential bioactive molecule |

| Ethyl 2-oxo-benzoxazole-5-carboxylate | Benzoxazole | Benzannulated, ethyl ester | C₁₀H₉NO₄ | UV-stable materials |

| Ethyl 3-oxo-pyrazole-4-carboxylate | Pyrazole | Dual nitrogen, ketone | C₆H₆N₂O₃ | Hydrogen-bonded crystal engineering |

| Ethyl 5-oxo-3-phenyl-oxazole-4-carboxylate | 1,2-Oxazole | Phenyl, ketone | C₁₂H₁₁NO₄ | Lipophilic intermediates |

Research Findings and Implications

- Reactivity : Oxazole derivatives generally exhibit nucleophilic reactivity at the oxygen and nitrogen sites, whereas thiazoles and pyrazoles show distinct electronic profiles due to sulfur and additional nitrogen atoms, respectively .

- Safety Profiles : Thiol-containing derivatives (e.g., thiazoles) may pose higher toxicity risks, though specific data are often unavailable .

- Crystallography : The oxazole ring’s puckering (quantified via Cremer-Pople coordinates) influences molecular conformation and packing, a critical factor in SHELX-based crystallographic refinements .

Actividad Biológica

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a five-membered oxazole ring and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 157.1 g/mol. The presence of the ethyl ester group enhances its solubility and reactivity in various chemical environments.

Biological Activities

Recent studies indicate that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential use in combating infections.

- Antioxidant Activity : The compound has shown promising antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

- Enzyme Inhibition : Research has indicated that ethyl 2-oxo-2,3-dihydrooxazole derivatives can inhibit specific enzymes, including those involved in cancer pathways. For instance, related compounds have demonstrated inhibitory effects on protein kinases, which are crucial in cancer cell proliferation .

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets:

- Binding Affinity : The oxazole ring structure enables the compound to bind to enzymes and receptors effectively, potentially inhibiting their activity.

- Reactive Intermediates : The compound can undergo hydrolysis and reduction reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

Comparative Analysis with Similar Compounds

This compound can be compared with other oxazole derivatives to highlight its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-oxo-4-thiazolidinecarboxylate | Thiazolidine ring | Known for anti-inflammatory properties |

| Ethyl 2-oxo-3-pyridinecarboxylate | Pyridine ring | Exhibits neuroprotective effects |

| Ethyl 4-hydroxycoumarin | Coumarin structure | Notable for anticoagulant activity |

This table illustrates how this compound stands out due to its specific oxazole ring structure combined with the carboxylate group.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to ethyl 2-oxo-2,3-dihydrooxazole:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally similar to ethyl 2-oxo-2,3-dihydrooxazole have been reported to inhibit protein kinase CK2 activity more efficiently than traditional inhibitors .

- Antimicrobial Efficacy : A study highlighted the antimicrobial properties of related oxazole derivatives against multi-drug resistant bacterial strains. This suggests that ethyl 2-oxo-2,3-dihydrooxazole could be a candidate for further development as an antibacterial agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions using α-ketoesters and urea derivatives. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (70–100°C), and catalytic acid/base conditions. For example, microwave-assisted synthesis reduces reaction time but requires precise control to avoid decomposition. Yield optimization involves monitoring by TLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for ketoester to urea). Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized crystallographically, and what software tools are recommended for structural refinement?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule structures, including hydrogen-bonding networks and disorder modeling. The software’s dual-space algorithm resolves phase problems in non-centrosymmetric crystals, while R-factor convergence below 5% indicates high reliability .

Q. What stability considerations are critical for handling this compound in aqueous environments?

Methodological Answer: The compound is susceptible to hydrolysis under acidic or basic conditions due to its oxazole ring’s electrophilic carbonyl group. Stability studies recommend storage at −20°C in anhydrous solvents (e.g., DMSO-d6 for NMR). For aqueous work, buffered solutions (pH 6–7) and short-term use (<24 hours) minimize degradation. LC-MS monitoring confirms integrity, with degradation products identified as open-chain urea derivatives .

Advanced Research Questions

Q. How can graph set analysis elucidate hydrogen-bonding patterns in cocrystals of this compound?

Methodological Answer: Etter’s graph set theory categorizes hydrogen bonds into discrete (D), chains (C), rings (R), or self-assembled motifs (S). For this compound, the oxazole’s carbonyl and ester oxygen atoms act as acceptors, forming R₂²(8) rings with NH donors from coformers (e.g., amines). Synthon preference (e.g., N–H···O vs. O–H···N) is determined via Hirshfeld surface analysis using CrystalExplorer, with energy frameworks computed to assess stability .

Q. What computational methods resolve contradictions in experimental puckering parameters for the oxazole ring?

Methodological Answer: Cremer-Pople puckering coordinates (q, θ, φ) quantify ring non-planarity. Discrepancies arise from dynamic pseudorotation in solution vs. static XRD data. Hybrid QM/MM simulations (e.g., Gaussian/AMBER) model solvent effects, while torsional potential scans at the B3LYP/6-31G* level identify energy minima. For crystallographic data, SHELXL’s restraints refine displacement parameters, reconciling thermal motion with puckering amplitudes .

Q. How do steric and electronic effects dictate regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: The oxazole’s electron-deficient C5 position favors Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids. Steric maps generated via DFT (M06-2X/def2-TZVP) show higher activation barriers at C4 due to ethyl ester hindrance. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF at 80°C, achieving >80% C5 selectivity. Competitive pathways (e.g., homocoupling) are suppressed by degassing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer: Variations (e.g., 120–125°C) arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) with heating rates of 10°C/min identifies enantiotropic transitions. PXRD patterns distinguish polymorphs (e.g., monoclinic vs. orthorhombic). Recrystallization from DCM/hexane yields the thermodynamically stable form, validated via lattice energy calculations (DMol³ module in Materials Studio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.